

The Pharmacokinetics and Pharmacodynamics of Foy 251 (Nafamostat): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Foy 251*

Cat. No.: *B021791*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, known chemically as nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor. Initially developed and approved in Japan for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has since expanded into other areas, including anticoagulation for extracorporeal circulation and, more recently, as a candidate for antiviral therapy.^{[1][2]} Its mechanism of action lies in its ability to potently and reversibly inhibit a wide array of serine proteases, which are key enzymes in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and viral entry into host cells.^[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Foy 251**, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Pharmacokinetics

Nafamostat is characterized by its rapid onset of action and a very short biological half-life, making it suitable for acute care settings where precise control over its therapeutic effects is necessary.^[2] It is administered intravenously due to its low oral bioavailability.^{[3][4]}

Absorption and Distribution

Following intravenous administration, nafamostat is rapidly distributed. A study in rats showed a steady-state volume of distribution (Vss) of 0.99 ± 0.65 L/kg.[\[5\]](#) In a physiologically-based pharmacokinetic (PBPK) model developed using data from healthy Chinese volunteers, the predicted maximum plasma concentration (Cmax) and area under the curve (AUC) were shown to increase proportionally with the dose, indicating linear pharmacokinetics.[\[6\]](#)

Metabolism and Excretion

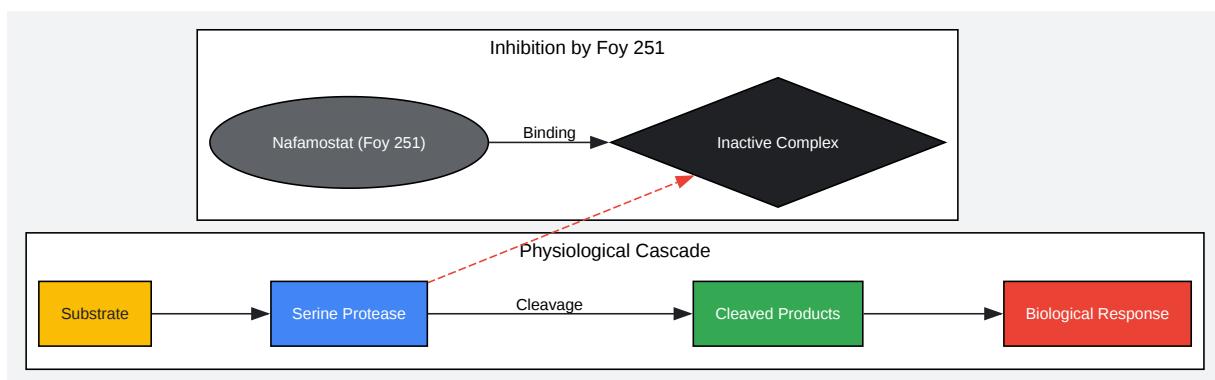
Nafamostat is extensively and rapidly metabolized in the blood and liver.[\[1\]](#) The primary metabolic pathway is hydrolysis of its ester bond by carboxylesterases and arylesterases, yielding two main inactive metabolites: 6-amidino-2-naphthol (AN) and p-guanidinobenzoic acid (PGBA).[\[1\]\[7\]](#) This rapid degradation contributes to its short half-life, which has been reported to be approximately 8 minutes. In humans, it is estimated that about 20% of the administered dose is hydrolyzed in the blood, while the remaining 80% is metabolized in tissues, primarily the liver.[\[7\]](#) The metabolites are then excreted renally.[\[1\]](#)

Due to its instability in plasma, careful sample handling is crucial for accurate pharmacokinetic analysis. Blood samples should be collected in tubes containing sodium fluoride/potassium oxalate and immediately chilled to 4°C to inhibit esterase activity.[\[8\]\[9\]](#)

Table 1: Pharmacokinetic Parameters of Nafamostat in Rats (Intravenous Administration)

Parameter	Value	Reference
Dose	2 mg/kg	[4]
Half-life (t _{1/2})	1.39 h	[3][4]
AUC _{inf}	447.35 ± 35.93 ng·h/mL	[5]
Systemic Clearance (CL)	74.91 ± 6.11 mL/min/kg	[5]
Volume of Distribution (Vss)	0.99 ± 0.65 L/kg	[5]

Table 2: Pharmacokinetic Parameters of Nafamostat in Humans (ECMO Patients)


Parameter	Patient Model Value	ECMO Circuit Model Value	Reference
Clearance	189 L/h	85.2 L/h	[10]
Steady-State Volume of Distribution	62.01 L	40.63 L	[10]

Pharmacodynamics

The pharmacodynamic effects of nafamostat are a direct consequence of its inhibition of various serine proteases. This broad inhibitory profile underlies its anticoagulant, anti-inflammatory, and potential antiviral activities.

Mechanism of Action: Serine Protease Inhibition

Nafamostat acts as a competitive inhibitor, binding to the active site of serine proteases and preventing them from cleaving their natural substrates.[\[1\]](#) This inhibition is reversible.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Serine Protease Inhibition by **Foy 251**.

Anticoagulant Effects

Nafamostat inhibits several key enzymes in the coagulation cascade, including thrombin, factor Xa, and factor XIIa.^[1] This leads to a prolongation of clotting times, such as the activated partial thromboplastin time (aPTT).^[10] This anticoagulant effect is utilized during extracorporeal circulation procedures like hemodialysis and ECMO to prevent thrombosis in the circuit.^[10]

Anti-inflammatory Effects

By inhibiting proteases such as trypsin and kallikrein, nafamostat can modulate inflammatory responses.^[1] In pancreatitis, the premature activation of trypsinogen to trypsin within the pancreas leads to autodigestion and a robust inflammatory cascade. Nafamostat blocks this activation, thereby reducing pancreatic inflammation.^[1] Furthermore, its inhibition of the plasma kallikrein-kinin system reduces the production of bradykinin, a potent inflammatory mediator.^{[10][11]}

Antiviral Potential

A significant area of recent research has been the potential of nafamostat as an antiviral agent, particularly against SARS-CoV-2. Viral entry into host cells is often dependent on the priming of the viral spike protein by host cell proteases. Transmembrane protease, serine 2 (TMPRSS2) is a key human serine protease that facilitates the entry of SARS-CoV-2 and other respiratory viruses.^{[12][13]} Nafamostat is a potent inhibitor of TMPRSS2, thereby blocking viral entry and subsequent replication.^{[12][14]}

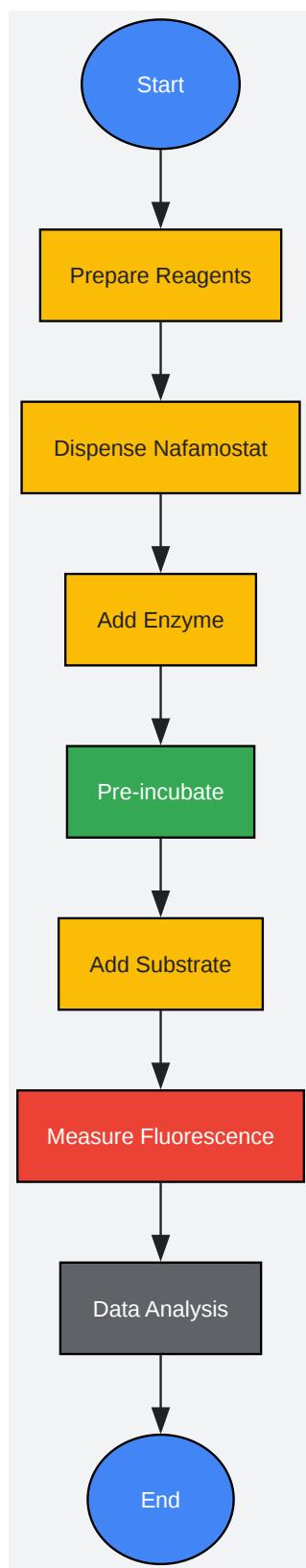
Table 3: Inhibitory Activity of Nafamostat against Various Serine Proteases

Target Protease	Inhibitory Value (IC50)	Reference
TPRSS2	0.27 nM	[15]
Trypsin	$K_i = 95.3 \text{ pM}$	[10]
Thrombin	-	[1]
Plasmin	-	[1]
Kallikrein	-	[1]
Factor Xa	-	[1]
Factor XIIa	-	[1]

Experimental Protocols

Serine Protease Inhibition Assay (Fluorogenic)

This protocol outlines a general method for determining the inhibitory activity of nafamostat against a specific serine protease using a fluorogenic substrate.


Materials:

- Purified serine protease
- Fluorogenic peptide substrate
- Nafamostat mesylate
- Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)
- 384-well black microplate
- Microplate reader with fluorescence detection

Procedure:

- Prepare serial dilutions of nafamostat mesylate in assay buffer.

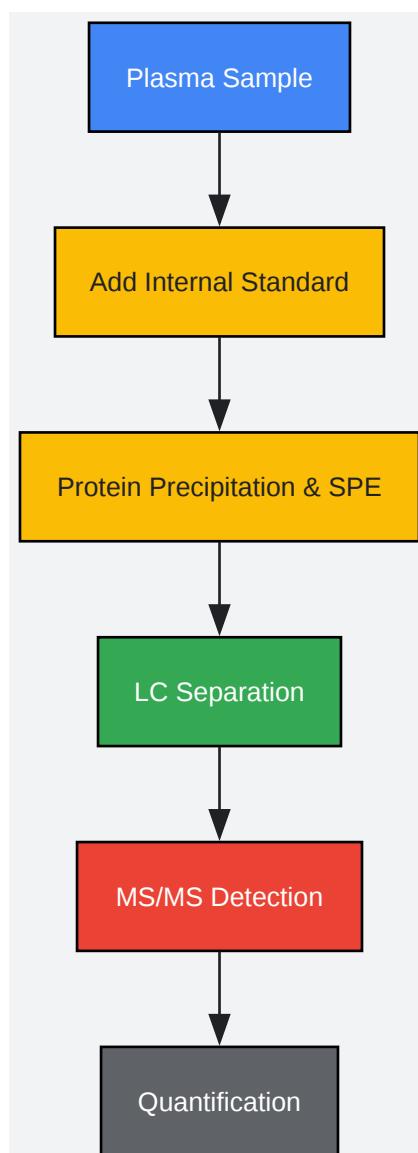
- In a 384-well plate, add a small volume (e.g., 62.5 nL) of each nafamostat dilution. Include controls with assay buffer only (no inhibitor).
- Add the diluted serine protease solution (e.g., 750 nL) to each well.
- Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC, 62.5 nL) to each well.
- Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm, emission at 440 nm) over a set period.
- Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curves.
- Determine the percentage of inhibition for each nafamostat concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the nafamostat concentration and fit the data to a dose-response curve to calculate the IC50 value.[15][16]

[Click to download full resolution via product page](#)

Figure 2: Workflow for a Serine Protease Inhibition Assay.

Quantification of Nafamostat in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nafamostat in human plasma.


Materials:

- Human plasma samples
- Nafamostat analytical standard
- Internal standard (e.g., ¹³C₆-nafamostat)
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - To an aliquot of plasma, add the internal standard.
 - Perform protein precipitation followed by solid-phase extraction to isolate nafamostat.
- LC Separation:
 - Inject the extracted sample onto a suitable C18 reversed-phase column.
 - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
- MS/MS Detection:
 - Use an electrospray ionization (ESI) source in positive ion mode.

- Monitor the specific precursor-to-product ion transitions for nafamostat and the internal standard using Multiple Reaction Monitoring (MRM).
- Quantification:
 - Construct a calibration curve by analyzing plasma samples spiked with known concentrations of nafamostat.
 - Determine the concentration of nafamostat in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[3][4]

[Click to download full resolution via product page](#)

Figure 3: Workflow for LC-MS/MS Quantification of Nafamostat.

Conclusion

Foy 251 (nafamostat mesylate) is a potent serine protease inhibitor with a well-defined pharmacokinetic and pharmacodynamic profile. Its rapid metabolism and short half-life necessitate intravenous administration and careful sample handling for accurate analysis. The broad-spectrum inhibitory activity of nafamostat against key proteases in the coagulation, inflammatory, and viral entry pathways provides a strong rationale for its clinical use in acute pancreatitis, DIC, and as a potential therapeutic for viral infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted properties of this compound. Future research should focus on obtaining more comprehensive pharmacokinetic data in diverse human populations and further elucidating its pharmacodynamic effects in various disease states to optimize its therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis | MDPI [mdpi.com]
- 6. Predicting the systemic exposure and lung concentration of nafamostat using physiologically-based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]

- 9. [tandfonline.com](#) [tandfonline.com]
- 10. A potential mechanism of propofol-induced pain on injection based on studies using nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Physiologically-based pharmacokinetic modeling of nafamostat to support dose selection for treatment of pediatric patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [tandfonline.com](#) [tandfonline.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Foy 251 (Nafamostat): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021791#pharmacokinetics-and-pharmacodynamics-of-foy-251>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com